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molecular formula C14H14N2 B8504483 (RS)-1-pyridin-2-yl-1,2,3,4-tetrahydro-isoquinoline

(RS)-1-pyridin-2-yl-1,2,3,4-tetrahydro-isoquinoline

Cat. No. B8504483
M. Wt: 210.27 g/mol
InChI Key: XYYUSMIOLBNTRM-UHFFFAOYSA-N
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Patent
US05866583

Procedure details

A solution of 6.1 g of 1-pyridin-2-yl-3,4-dihydro-isoquinoline in 220 ml of absolute ethanol was hydrogenated on 1.25 g of platinum dioxide at 20° C. and 1 bar hydrogen pressure for 90 min. After removal of the catalyst by filtration, [the filtrate] was concentrated under reduced pressure. There were obtained 6.71 g of (RS)-1-pyridin-2-yl-1,2,3,4-tetrahydro-isoquinoline as a colorless oil, b.p. 140° C./0.1 mbar (bulb-tube).
Name
1-pyridin-2-yl-3,4-dihydro-isoquinoline
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
220 mL
Type
solvent
Reaction Step Three
Quantity
1.25 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH2:10][CH2:9][N:8]=1.[H][H]>C(O)C.[Pt](=O)=O>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH:7]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH2:10][CH2:9][NH:8]1

Inputs

Step One
Name
1-pyridin-2-yl-3,4-dihydro-isoquinoline
Quantity
6.1 g
Type
reactant
Smiles
N1=C(C=CC=C1)C1=NCCC2=CC=CC=C12
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
220 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
1.25 g
Type
catalyst
Smiles
[Pt](=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the catalyst
FILTRATION
Type
FILTRATION
Details
by filtration
CONCENTRATION
Type
CONCENTRATION
Details
[the filtrate] was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C1NCCC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 6.71 g
YIELD: CALCULATEDPERCENTYIELD 108.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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